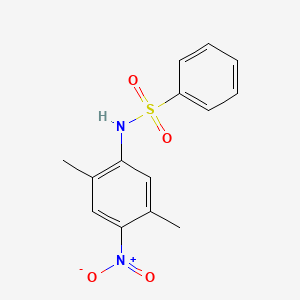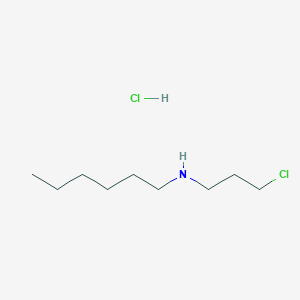
N-(3-chloropropyl)hexan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloropropyl)hexan-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a hexyl chain attached to an amine group, with a 3-chloropropyl substituent. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)hexan-1-amine;hydrochloride typically involves the reaction of hexan-1-amine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloropropyl)hexan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-(3-hydroxypropyl)hexan-1-amine, N-(3-aminopropyl)hexan-1-amine, and N-(3-mercaptopropyl)hexan-1-amine.
Oxidation Reactions: Products include N-(3-nitrosopropyl)hexan-1-amine and N-(3-nitropropyl)hexan-1-amine.
Reduction Reactions: Products include secondary and tertiary amines such as N-(3-chloropropyl)hexan-2-amine.
Applications De Recherche Scientifique
N-(3-chloropropyl)hexan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and surfactants.
Mécanisme D'action
The mechanism of action of N-(3-chloropropyl)hexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modify biological molecules. Additionally, it can bind to amine receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloropropylamine hydrochloride
- 3-Dimethylamino-1-propyl chloride hydrochloride
- N,N-Dimethyl (3-chloropropyl)amine hydrochloride
Uniqueness
N-(3-chloropropyl)hexan-1-amine;hydrochloride is unique due to its specific structure, which combines a hexyl chain with a 3-chloropropyl substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
88090-12-4 |
|---|---|
Formule moléculaire |
C9H21Cl2N |
Poids moléculaire |
214.17 g/mol |
Nom IUPAC |
N-(3-chloropropyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20ClN.ClH/c1-2-3-4-5-8-11-9-6-7-10;/h11H,2-9H2,1H3;1H |
Clé InChI |
JPKKLWOQHDTZFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNCCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


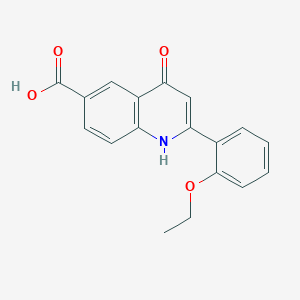

![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
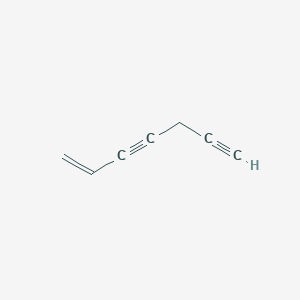
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
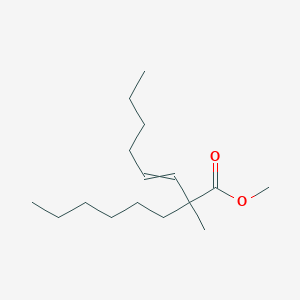



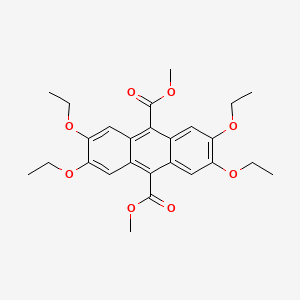
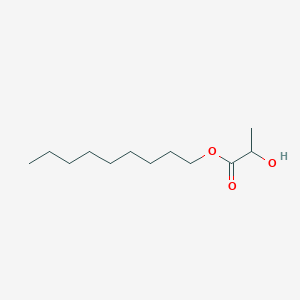
![1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14388210.png)
